molecular formula C17H21F2N3O2S B10958747 4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine

4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B10958747
M. Wt: 369.4 g/mol
InChI Key: GQABAGUMPSPFTC-UHFFFAOYSA-N
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Description

4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. The piperidine and benzyl groups contribute to the overall molecular stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine is unique due to the presence of both the difluoromethyl and sulfonyl groups attached to a pyrazole ring, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C17H21F2N3O2S

Molecular Weight

369.4 g/mol

IUPAC Name

4-benzyl-1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperidine

InChI

InChI=1S/C17H21F2N3O2S/c1-13-16(12-22(20-13)17(18)19)25(23,24)21-9-7-15(8-10-21)11-14-5-3-2-4-6-14/h2-6,12,15,17H,7-11H2,1H3

InChI Key

GQABAGUMPSPFTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C(F)F

Origin of Product

United States

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